2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is a chemical compound known for its unique structure and properties. It features a cycloheptane ring with a dimethylamino phenyl group attached via a methylene bridge, and two ketone groups at positions 1 and 3 of the cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the phenyl and cycloheptane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE
- N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4,6-DIMETHYL-2-PYRIMIDINYL]SULFANYL]ACETOHYDRAZIDE
Uniqueness
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is unique due to its specific structural features, such as the cycloheptane ring and the presence of both dimethylamino and ketone functional groups.
Properties
CAS No. |
85741-90-8 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]cycloheptane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-17(2)13-9-7-12(8-10-13)11-14-15(18)5-3-4-6-16(14)19/h7-11H,3-6H2,1-2H3 |
InChI Key |
COPGFMZDDPURIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.